molecular formula C17H19N7 B2732549 [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine CAS No. 946290-88-6

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine

Cat. No.: B2732549
CAS No.: 946290-88-6
M. Wt: 321.388
InChI Key: GZWDZNXYZDHMCQ-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pteridine ring system substituted with a phenylamine group and a methylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine typically involves multi-step organic synthesis. One common method starts with the preparation of the pteridine core, followed by the introduction of the phenylamine group and the methylpiperazine moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or phenylamine groups can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydride, dimethylformamide, various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for investigating cellular pathways and mechanisms.

Medicine: In medicine, this compound has shown promise as a lead compound for developing new therapeutic agents. Its ability to modulate specific molecular targets makes it a candidate for drug development in areas such as oncology and neurology.

Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its versatile reactivity allows for the creation of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • [2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine
  • (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
  • 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine

Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-phenylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7/c1-23-9-11-24(12-10-23)17-21-15-14(18-7-8-19-15)16(22-17)20-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWDZNXYZDHMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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